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Abstract
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key

receptor involved in the trafficking of Th2 lymphocytes.[1][2] This document provides detailed

application notes and protocols for the in vivo use of AZD2098, with a primary focus on a

preclinical model of allergic asthma. Information on pharmacokinetics and findings in an

oncology model are also presented. The protocols and data herein are compiled from

preclinical studies to guide researchers in designing and executing their own in vivo

experiments.

Introduction
Chemokine receptors are critical mediators of immune cell migration and have emerged as

important therapeutic targets for a range of inflammatory diseases and cancer. CCR4 and its

ligands, CCL17 (TARC) and CCL22 (MDC), play a central role in the recruitment of Th2 cells,

which are key drivers of the pathophysiology of allergic asthma.[1][2] AZD2098 has been

developed as a small molecule inhibitor of CCR4, demonstrating high potency and selectivity.

[1] These application notes provide a summary of the available preclinical data and detailed

protocols for the use of AZD2098 in a rat model of ovalbumin-induced allergic asthma.

Additionally, this document discusses the reported activity of AZD2098 in a preclinical cancer

model.
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Data Presentation
In Vitro Potency of AZD2098

Target Species Assay pIC50

CCR4 Human Radioligand Binding 7.8

CCR4 Rat Radioligand Binding 8.0

CCR4 Mouse Radioligand Binding 8.0

CCR4 Dog Radioligand Binding 7.6

CCR4 Human
CCL22-induced Ca2+

influx
7.5

CCR4 Human (Th2 cells)
CCL17/CCL22-

induced chemotaxis
6.3

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

In Vivo Dosage in Ovalbumin-Sensitized Rat Model of
Allergic Asthma

Animal Model Dosing Route Dosage Range
Dosing
Frequency

Vehicle

Brown-Norway

rats
Oral (p.o.)

73.5 µg/kg to 5.0

mg/kg

Twice a day

(BID)

Not specified in

efficacy study. A

common

formulation is 1%

sodium

bicarbonate

solution or a

suspension in

0.5%

methylcellulose.
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Pharmacokinetic Parameters of a Precursor Compound
(Compound 1) to AZD2098

Species Route Dose

Clearanc
e (Cl)
(mL/min/k
g)

Volume of
Distributi
on (Vss)
(L/kg)

Half-life
(T1/2) (h)

Bioavaila
bility (F)
(%)

Rat i.v.
3.0

µmol/kg
0.1 0.1 16 N/A

Rat p.o.
9.0

µmol/kg
N/A N/A 16 45

Mouse i.v.
3.0

µmol/kg
0.1 0.1 10 N/A

Mouse p.o.
9.0

µmol/kg
N/A N/A 10 86

Note: Detailed pharmacokinetic data for AZD2098 was not available in the reviewed literature.

The data presented is for a precursor compound described in the discovery of AZD2098.[1]

Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in
Rats
This protocol is based on established methods for inducing an allergic airway inflammation

model in rats, which is a relevant model for studying the effects of CCR4 antagonists.[3][4]

Materials:

AZD2098

Ovalbumin (OVA), Grade V

Aluminum hydroxide (Al(OH)₃) as an adjuvant
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Sterile saline (0.9% NaCl)

Vehicle for AZD2098 (e.g., 1% sodium bicarbonate or 0.5% methylcellulose with 0.1%

Tween 80)

Brown-Norway rats (male, 6-8 weeks old)

Experimental Procedure:

Sensitization:

On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg of OVA and

100 mg of aluminum hydroxide in 1 mL of sterile saline.

A control group should receive i.p. injections of saline with aluminum hydroxide only.

Drug Administration:

Beginning on the day of the first challenge and continuing throughout the challenge period,

administer AZD2098 orally (p.o.) twice daily (BID).

The recommended dose range to explore is 73.5 µg/kg to 5.0 mg/kg.

The vehicle control group should receive the vehicle alone following the same

administration schedule.

Ovalbumin Challenge:

From day 14 to day 21, challenge the sensitized rats with an aerosolized solution of 1%

OVA in sterile saline for 20 minutes daily.

The control group is challenged with aerosolized saline.

Readout and Analysis (24-48 hours after the final challenge):

Bronchoalveolar Lavage (BAL):

Anesthetize the rats and perform a tracheotomy.
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Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 5 mL) into the lungs via a

tracheal cannula.

Centrifuge the collected BAL fluid (BALF) to pellet the cells.

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine

the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

Histopathology:

Perfuse the lungs with saline and fix with 10% neutral buffered formalin.

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E)

to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.

Cytokine Analysis:

Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using

ELISA kits.

Protocol 2: Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of

AZD2098.

Materials:

AZD2098

Vehicle for administration (e.g., 1% sodium bicarbonate solution)

Male Sprague-Dawley rats or C57BL/6 mice

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

Experimental Procedure:
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Dosing:

For intravenous (i.v.) administration, formulate AZD2098 in a suitable vehicle and

administer a single bolus dose (e.g., 3.0 µmol/kg) via the tail vein.

For oral (p.o.) administration, administer a single dose (e.g., 9.0 µmol/kg) by gavage.

Blood Sampling:

Collect blood samples (e.g., 50-100 µL) at multiple time points post-dose. Suggested time

points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac

puncture).

Process the blood to obtain plasma and store at -80°C until analysis.

Bioanalysis:

Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the

concentration of AZD2098 in plasma samples.

Pharmacokinetic Analysis:

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key

pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Clearance (Cl)

Volume of distribution (Vss)

Half-life (T1/2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1666207?utm_src=pdf-body
https://www.benchchem.com/product/b1666207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioavailability (F) (by comparing p.o. and i.v. data)

Application in Oncology Models
The role of the CCR4-CCL22/CCL17 axis in recruiting regulatory T cells (Tregs) to the tumor

microenvironment has made CCR4 an attractive target in immuno-oncology. However, the

available preclinical data for AZD2098 in this setting is limited and indicates a lack of efficacy in

a specific cancer model.

In a study using a cutaneous T-cell lymphoma (CTCL) xenograft mouse model, AZD2098,

classified as a class-II CCR4 antagonist, did not inhibit tumor growth in vivo.[1] In contrast, a

class-I CCR4 antagonist, C021, did show anti-tumor effects in the same model.[1] This

suggests that the specific binding site and mechanism of action of different CCR4 antagonists

may lead to different outcomes in oncology models. Therefore, while the rationale for targeting

CCR4 in cancer is strong, further studies with AZD2098 in different tumor models would be

necessary to determine its potential in this therapeutic area.
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Caption: CCR4 Signaling Pathway and Inhibition by AZD2098.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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